

An In-depth Technical Guide to the Chemical Properties of Acid Red 249

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 249

Cat. No.: B12401964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

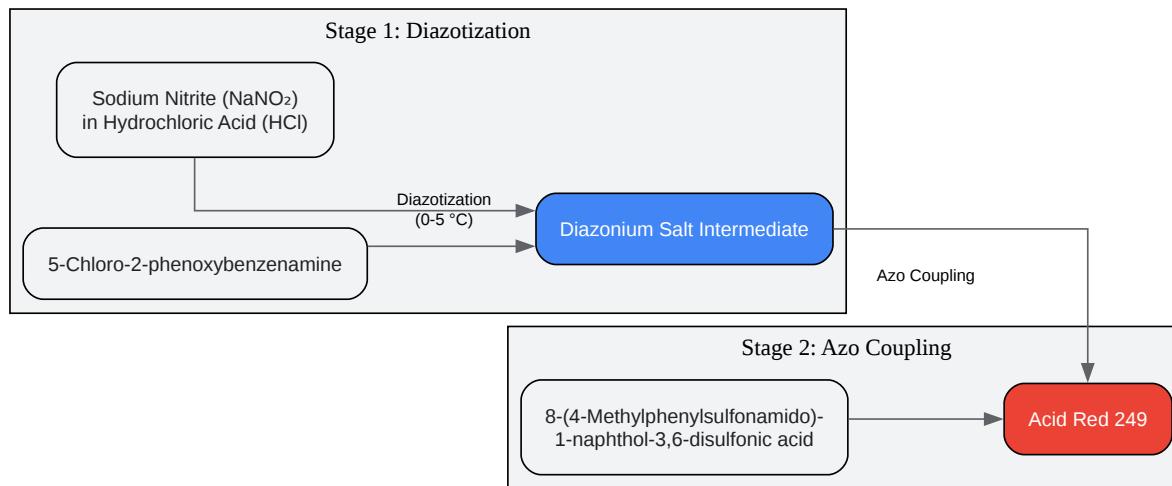
Introduction

Acid Red 249, also known by trade names such as Weak Acid Brilliant Red B, is a synthetic monoazo dye. Belonging to the acid dye class, it is characterized by its anionic nature, which allows it to bind to cationic substrates. Its primary applications are in the dyeing and printing of protein fibers like wool and silk, as well as polyamide fabrics. This technical guide provides a comprehensive overview of the chemical properties of **Acid Red 249**, including its physicochemical characteristics, synthesis, and available analytical data, tailored for a scientific audience.

Chemical and Physical Properties

Acid Red 249 is a dark red powder.^[1] Its chemical structure and general properties are summarized below.

Property	Value
IUPAC Name	Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[[(4-methylphenyl)sulfonyl]amino]naphthalene-2,7-disulfonate
C.I. Name	Acid Red 249
C.I. Number	18134
CAS Number	6416-66-6
Molecular Formula	<chem>C29H20ClN3Na2O10S3</chem> [2]
Molecular Weight	748.11 g/mol [2]
Appearance	Dark red powder [1]
Solubility in Water	100 g/L [3]
Solubility in Ethanol	Slightly soluble [1]
Melting Point	Data not available
Boiling Point	Data not available
pKa	Data not available


Behavior in Solution:

- In aqueous solution, **Acid Red 249** appears red.[\[1\]](#)
- The addition of hydrochloric acid to the aqueous solution maintains a red color.[\[1\]](#)
- The addition of sodium hydroxide turns the aqueous solution to a brown color.[\[1\]](#)
- In concentrated sulfuric acid, it is magenta, and upon dilution, it turns pink.[\[1\]](#)

Synthesis of Acid Red 249

The synthesis of **Acid Red 249** is a two-step process involving diazotization followed by an azo coupling reaction.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Acid Red 249**.

Experimental Protocol: General Description

The manufacturing process for **Acid Red 249** involves the following key steps:

- **Diazotization:** 5-Chloro-2-phenoxybenzenamine is diazotized using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.^[4]
- **Azo Coupling:** The resulting diazonium salt is then coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.^[4] This electrophilic aromatic substitution reaction forms the azo bond (-N=N-), which is the chromophore responsible for the dye's color.

A detailed experimental protocol with specific quantities, reaction times, and purification methods is not readily available in the public domain.

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of **Acid Red 249** is dependent on its physical state and environment.

Condition	Absorption Maxima (λ_{max})
In a Polyvinyl Alcohol (PVA) film	520 nm, 555 nm
In the solid state	~490 nm

Experimental Protocol: UV-Visible Spectroscopy

The following is a general description of the methodology used to obtain the UV-Vis spectra of **Acid Red 249** in different states, as adapted from a study on its physicochemical environment.

Preparation of Films:

- PVA Film: An aqueous solution of **Acid Red 249** and polyvinyl alcohol (PVA) is prepared. This solution is then applied to a polyethylene terephthalate (PET) film using a wire bar coater and dried at room temperature.
- Solid State Film: An aqueous solution of **Acid Red 249** is applied directly to a PET film and dried.

Spectroscopic Measurement:

- The absorption spectra of the prepared films are recorded using a UV-Visible spectrophotometer.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed IR and NMR spectroscopic data for **Acid Red 249** are not widely available in published literature. However, some commercial suppliers may provide this information upon request with a certificate of analysis.[\[1\]](#)

Biological Interactions and Signaling Pathways

There is no scientific evidence to suggest that **Acid Red 249**, a synthetic dye, is involved in any specific biological signaling pathways relevant to drug development. Its primary interactions with biological systems are related to its application in dyeing protein-based materials and potential toxicological or biodegradative effects.

Safety and Handling

Hazard Identification:

- Harmful if swallowed.[\[5\]](#)
- May cause irritation to the eyes, skin, and respiratory tract.[\[5\]](#)
- Prolonged or repeated contact may cause skin irritation.[\[5\]](#)

Stability and Reactivity:

- Stable under normal temperatures and pressures.[\[5\]](#)
- Incompatible with strong oxidizing and reducing agents.[\[5\]](#)
- Hazardous decomposition products upon combustion may include irritating and toxic fumes and gases.[\[5\]](#)

Personal Protective Equipment:

- Wear appropriate protective eyeglasses or chemical safety goggles.[\[6\]](#)
- Wear suitable protective gloves and clothing to prevent skin exposure.[\[6\]](#)
- Use in a well-ventilated area or with a fume hood.[\[5\]](#)

Conclusion

Acid Red 249 is a well-characterized synthetic dye with established applications in the textile industry. This guide has summarized its core chemical and physical properties based on available scientific literature and technical data sheets. While fundamental data such as its molecular structure and synthesis route are known, a comprehensive public dataset including detailed spectroscopic analyses (IR, NMR) and specific physical constants (melting point, boiling point) remains limited. For researchers and professionals in drug development, it is important to note the lack of known interactions with biological signaling pathways. Any handling of this compound should be conducted with appropriate safety precautions as outlined in its safety data sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Acid Red 249 - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]
- 3. saujanyaexports.com [saujanyaexports.com]
- 4. worlddyeveristy.com [worlddyeveristy.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Acid Red 249]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12401964#what-are-the-chemical-properties-of-acid-red-249>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com